(S)-3-Oxocyclopentanecarboxylic acid
Overview
Description
(S)-3-Oxocyclopentanecarboxylic acid is a compound that has been studied for its potential as a bioisostere for the carboxylic acid functional group. This interest is due to its structural similarity to carboxylic acids, which are fundamental components in a wide range of biological molecules and pharmaceutical agents. The compound's relevance is highlighted by its use as a basis for the synthesis of neuronal excitants, such as 1-amino-1,3-cyclopentanedicarboxylic acid, which mimics the action of endogenous amino acids like glutamate and aspartate in mammalian neurons .
Synthesis Analysis
The synthesis of (S)-3-Oxocyclopentanecarboxylic acid and its derivatives has been a subject of interest in the context of creating bioisosteres for carboxylic acids. The known (+)-S and (-)-R isomers of 3-oxocyclopentanecarboxylic acid were utilized as starting materials for the synthesis of various isomers of 1-amino-1,3-cyclopentanedicarboxylic acid, which is a rigid analogue of glutamate . Additionally, the synthesis of related structures, such as oxetan-3-ol and thietan-3-ol, has been explored to evaluate their potential as carboxylic acid bioisosteres .
Molecular Structure Analysis
The molecular structure of (S)-3-Oxocyclopentanecarboxylic acid and its derivatives has been analyzed using various spectroscopic techniques. Infrared, Raman, and 13C NMR spectroscopy have been employed to compare the structural differences between polymorphic forms of related cyclopentanecarboxylic acid derivatives. These studies have confirmed differences in the conformation of the carboxyl group and the resulting intermolecular hydrogen bonds . Preliminary crystallographic data have also been reported for 2-oxocyclopentane dithiocarboxylic acid, a related compound, which has provided insights into the possible tautomeric forms of these types of molecules .
Chemical Reactions Analysis
The chemical reactivity of (S)-3-Oxocyclopentanecarboxylic acid and its analogs has been investigated, particularly in oxidation and bimolecular condensation reactions. For instance, 2-oxocyclopentanedithiocarboxylic acids have been shown to undergo oxidation to form various trithioles and dithiin-thiones when treated with specific reagents such as dimethylformamide and acyl chlorides . These reactions highlight the versatility and reactivity of the cyclopentanecarboxylic acid framework in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-3-Oxocyclopentanecarboxylic acid and its derivatives have been evaluated to determine their suitability as bioisosteres for carboxylic acids. The physicochemical properties of model compounds, including oxetan-3-ol and thietan-3-ol, have been synthesized and assessed. These studies are crucial for understanding how these compounds might interact with biological systems and how they might be optimized for use in drug design . The evaluation of these properties is essential for the development of new pharmaceutical agents that can effectively mimic the function of carboxylic acids in biological systems.
Scientific Research Applications
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Organic & Biomolecular Chemistry
- Meldrum’s acid, a compound with a structure similar to “(S)-3-Oxocyclopentanecarboxylic acid”, has exceptional chemical properties due to its unique structure .
- It is involved in electrophilic substitution reactions and can undergo distinctive decomposition pathways at elevated temperatures .
- These properties can be used in cycloaddition and acylation reactions .
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Superacids
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Food Additives, Detergents, Cosmetics, and More
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Aluminium Production
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Mitsunobu Reaction
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Soap and Paper Manufacturing
Safety And Hazards
This involves identifying any risks associated with handling the compound, such as toxicity, flammability, or reactivity. Safety data sheets (SDS) are a common source of this information.
Future Directions
This could involve identifying areas where further research is needed. This could be new synthetic routes, new reactions, potential applications, or investigations into the compound’s properties.
I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
(1S)-3-oxocyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-5-2-1-4(3-5)6(8)9/h4H,1-3H2,(H,8,9)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSNBKRWKBMPOP-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357556 | |
Record name | (S)-3-Oxocyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Oxocyclopentanecarboxylic acid | |
CAS RN |
71830-06-3 | |
Record name | (S)-3-Oxocyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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